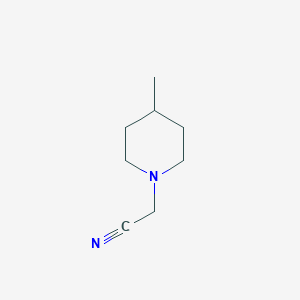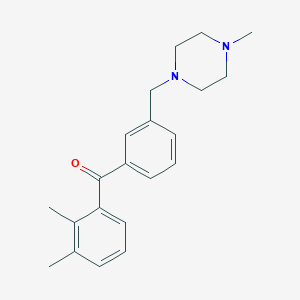
(4-Methylpiperidin-1-yl)acetonitrile
説明
Synthesis Analysis
The synthesis of related piperidine compounds has been explored through the reaction of 4-piperidones with acetonitrile in the presence of concentrated sulfuric acid. This method has successfully produced a series of 4,4-diacetylaminopiperidines. The process likely involves the formation of an imine intermediate that is subsequently acylated to yield the final product. The reaction conditions suggest a mechanism that could be applicable to the synthesis of (4-Methylpiperidin-1-yl)acetonitrile, although the specific details for this compound are not provided .
Molecular Structure Analysis
In a study related to the structure of acetonitrile derivatives, the IR spectra and ab initio calculations were used to analyze the structural changes during the conversion of (4-nitrophenyl)acetonitrile to its carbanion. This research provides insights into the electronic effects of substituents on the acetonitrile group, which could be relevant for understanding the molecular structure of (4-Methylpiperidin-1-yl)acetonitrile. The findings indicate that substituents can significantly affect the electronic distribution and geometry of the acetonitrile moiety .
Chemical Reactions Analysis
The kinetics of quaternization reactions of N-alkylpiperidines in acetonitrile have been studied, providing valuable information on the reactivity of piperidine derivatives in acetonitrile solutions. These reactions proceed with different rates depending on the structure of the piperidine and the conditions of the reaction. The results suggest that the steric and electronic properties of the substituents on the nitrogen atom of the piperidine ring influence the reaction pathway and the configuration of the resulting quaternary salts. This could have implications for the chemical reactivity of (4-Methylpiperidin-1-yl)acetonitrile under similar conditions .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of (4-Methylpiperidin-1-yl)acetonitrile, the studies on related compounds offer some context. The IR, PMR, and mass spectrometric data used to confirm the structure of synthesized piperidines , as well as the detailed analysis of the IR spectra and structural changes in acetonitrile derivatives , provide a foundation for predicting the properties of (4-Methylpiperidin-1-yl)acetonitrile. The physical properties such as melting point, boiling point, and solubility, and chemical properties like reactivity and stability, can be inferred based on the behavior of structurally similar compounds.
科学的研究の応用
1. Electro-Optic Applications
- Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in the synthesis of a Mannich base non-linear optical single crystal, which is suitable for electro-optic device applications .
- Methods of Application : The crystal is synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique is employed at room temperature .
- Results or Outcomes : The non-linear optical property of the crystal was tested and found to be 1.03 times more efficient than the standard KDP. The PL spectrum of the crystal shows blue light emission, making it a potential candidate for opto-electronic applications .
2. Pharmaceutical Applications
- Summary of Application : Piperidine derivatives, including “(4-Methylpiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals .
- Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines have been covered, and recent scientific advances have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
3. Proteomics Research
- Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .
- Results or Outcomes : The outcomes of this research can also vary widely, but the use of “(4-Methylpiperidin-1-yl)acetonitrile” can contribute to the identification and quantification of proteins, the study of their interactions and functions, and the understanding of the complex biological systems they are part of .
4. Chromatography and Mass Spectrometry
- Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” can be used in chromatography and mass spectrometry .
- Methods of Application : In chromatography, it may be used as a solvent or mobile phase component. In mass spectrometry, it could be used in the preparation of samples .
- Results or Outcomes : The use of “(4-Methylpiperidin-1-yl)acetonitrile” in these applications can contribute to the separation, identification, and quantification of components in a sample .
5. Biochemical Research
- Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in biochemical research .
- Methods of Application : The specific methods of application in biochemical research can vary widely depending on the specific experiment or study being conducted .
- Results or Outcomes : The outcomes of this research can also vary widely, but the use of “(4-Methylpiperidin-1-yl)acetonitrile” can contribute to the understanding of complex biological systems .
6. Controlled Environment and Cleanroom Solutions
- Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” can be used in controlled environment and cleanroom solutions .
- Methods of Application : In controlled environments and cleanrooms, it may be used as a solvent or cleaning agent .
- Results or Outcomes : The use of “(4-Methylpiperidin-1-yl)acetonitrile” in these applications can contribute to maintaining the cleanliness and sterility of these environments .
将来の方向性
Piperidones, including “(4-Methylpiperidin-1-yl)acetonitrile”, have been the focus of considerable research due to their unique biochemical properties and their role in a wide range of biological activities . Future research may continue to explore the synthesis of position isomeric piperidones and their derivatives, as well as their potential applications in various fields .
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZNTKWDQCTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)




